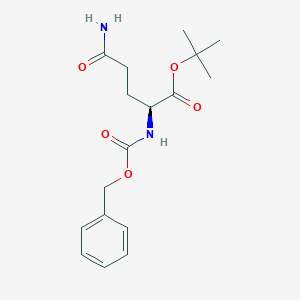

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate

Vue d'ensemble

Description

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is a synthetic organic compound often used in chemical and biochemical research. This compound is notable for its role as an intermediate in the synthesis of various peptides and other complex organic molecules. Its structure includes a tert-butyl ester group, an amino group, and a benzyloxycarbonyl-protected amino group, making it a versatile building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate typically involves several steps:

Starting Materials: The synthesis begins with the appropriate amino acid derivative, such as (S)-glutamic acid.

Protection of Functional Groups: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Formation of the Ester: The carboxylic acid group is esterified with tert-butanol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Amidation: The protected amino acid is then subjected to amidation reactions to introduce the desired amide functionality.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to control temperature, pressure, and reagent addition precisely.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction reactions can be performed to remove the benzyloxycarbonyl protecting group, typically using hydrogenation with palladium on carbon (Pd/C) as a catalyst.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Reagents like sodium hydride (NaH) or alkyl halides are used for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the benzyloxycarbonyl group yields the free amine, while oxidation can produce nitroso or nitro derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate is primarily used as an intermediate in the synthesis of bioactive peptides and pharmaceuticals. Its structure allows for the incorporation of functional groups that are essential for biological activity.

Case Studies

- Peptide Synthesis :

- Drug Development :

Biochemical Research

The compound is utilized in biochemical assays to study enzyme kinetics and protein interactions. Its ability to mimic natural substrates makes it a valuable tool for researchers.

Applications in Enzyme Studies

- Z-Gln-OtBu has been employed to investigate the activity of glutamine synthetase, providing insights into its catalytic mechanisms and potential regulatory pathways .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for constructing various organic molecules.

Synthetic Pathways

Pharmaceutical Applications

The compound's role extends into pharmaceutical formulations, where it can be used to enhance solubility and stability of drug compounds.

Formulation Studies

Research indicates that incorporating Z-Gln-OtBu into drug formulations can improve bioavailability due to its favorable physicochemical properties .

Mécanisme D'action

The mechanism by which (S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate exerts its effects depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, allowing for selective deprotection and coupling reactions. The benzyloxycarbonyl group protects the amino functionality during synthesis and can be removed under mild conditions to reveal the free amine for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate: This compound is unique due to its specific protecting groups and ester functionality.

(S)-tert-Butyl 5-amino-2-(((methoxy)carbonyl)amino)-5-oxopentanoate: Similar structure but with a methoxycarbonyl protecting group instead of benzyloxycarbonyl.

(S)-tert-Butyl 5-amino-2-(((ethoxy)carbonyl)amino)-5-oxopentanoate: Features an ethoxycarbonyl group, offering different reactivity and protection characteristics.

Uniqueness

The uniqueness of this compound lies in its combination of protecting groups and ester functionality, which provides versatility in synthetic applications. The benzyloxycarbonyl group offers robust protection for the amino group, while the tert-butyl ester can be easily removed under acidic conditions, making it a valuable intermediate in multi-step organic syntheses.

This detailed overview should provide a comprehensive understanding of this compound, its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Activité Biologique

(S)-tert-Butyl 5-amino-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoate, also known by its CAS number 16881-42-8, is a synthetic organic compound that plays a significant role in biochemical research and pharmaceutical applications. Its structure includes a tert-butyl ester group, an amino group, and a benzyloxycarbonyl-protected amino group, which makes it a versatile building block in organic synthesis and peptide chemistry.

- Molecular Formula : C17H24N2O5

- Molecular Weight : 336.383 g/mol

- CAS Number : 16881-42-8

- Synonyms : z-Gln-OtBu

Biological Activity Overview

The biological activity of this compound primarily lies in its applications in peptide synthesis and enzyme interaction studies. This compound is often used as an intermediate in the synthesis of various peptide-based drugs, which are crucial for therapeutic interventions in numerous diseases.

The mechanism by which this compound exerts its biological effects is largely dependent on its role as a protected amino acid derivative. The benzyloxycarbonyl (Cbz) group protects the amino functionality during peptide synthesis, allowing for selective deprotection and subsequent coupling reactions. Upon removal of the Cbz group, the free amine can participate in further reactions to form biologically active peptides.

Applications in Research and Medicine

- Peptide Synthesis : It serves as a building block for synthesizing complex peptides, which are vital for drug development.

- Enzyme Studies : The compound is utilized to study enzyme-substrate interactions, particularly in the context of proteases and other enzymes involved in peptide bond formation.

- Pharmaceutical Development : It acts as an intermediate in the synthesis of pharmaceutical compounds, especially those targeting specific biological pathways.

Case Studies and Research Findings

Several studies have highlighted the utility of this compound:

Study 1: Peptide Synthesis Optimization

A study demonstrated that using this compound as a precursor significantly improved yield and purity in the synthesis of cyclic peptides. The application of solid-phase peptide synthesis (SPPS) techniques with this compound allowed for efficient coupling reactions, yielding high-quality products suitable for biological testing.

Study 2: Enzyme Interaction Analysis

Research investigating enzyme interactions revealed that derivatives of this compound could effectively inhibit certain proteases. The benzyloxycarbonyl protection was crucial for maintaining structural integrity during enzymatic assays, allowing researchers to assess binding affinities and inhibition constants .

Data Table: Biological Activity Summary

| Parameter | Value/Description |

|---|---|

| Molecular Weight | 336.383 g/mol |

| Biological Role | Peptide synthesis, enzyme studies |

| Key Applications | Drug development, biochemical research |

| Mechanism of Action | Protected amino acid derivative |

| Enzyme Interaction Studies | Effective against specific proteases |

Propriétés

IUPAC Name |

tert-butyl 5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-15(21)13(9-10-14(18)20)19-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H2,18,20)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCFPQVRNAZMYMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90937553 | |

| Record name | ({[(1-tert-Butoxy-5-hydroxy-5-imino-1-oxopentan-2-yl)imino](hydroxy)methoxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16881-42-8 | |

| Record name | N2-Benzyl tert-butyl N2-carboxy-L-2-aminoglutaramate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016881428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ({[(1-tert-Butoxy-5-hydroxy-5-imino-1-oxopentan-2-yl)imino](hydroxy)methoxy}methyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90937553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.